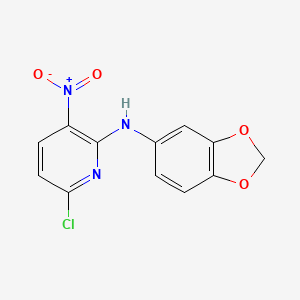
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine is a complex organic compound that features a benzodioxole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-chloropyridin-2-amine followed by a coupling reaction with 2H-1,3-benzodioxole. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxole derivatives
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and kinases. It targets pathways involved in cell proliferation and survival, making it a candidate for anticancer research. The molecular targets include kinases such as c-MET, c-RET, and mutant forms of c-KIT .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another derivative with potential anticancer properties
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine is unique due to its specific combination of a benzodioxole ring with a chlorinated nitropyridine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61964-20-3 |
|---|---|
Molecular Formula |
C12H8ClN3O4 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H8ClN3O4/c13-11-4-2-8(16(17)18)12(15-11)14-7-1-3-9-10(5-7)20-6-19-9/h1-5H,6H2,(H,14,15) |
InChI Key |
WDVJLRGHNVGTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(C=CC(=N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















